molecular formula C24H23N5O3S2 B2462053 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892739-49-0

3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2462053
CAS RN: 892739-49-0
M. Wt: 493.6
InChI Key: LPKXFZLUBQDKTE-UHFFFAOYSA-N
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Description

3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C24H23N5O3S2 and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Förster Resonance Energy Transfer (FRET) Control

CHEMBL2165783: has recently found a novel application in the realm of optical tweezers. Researchers at Osaka Metropolitan University explored Förster resonance energy transfer (FRET), a phenomenon observed in photosynthesis and other natural processes. In FRET, an excited donor molecule transfers energy to an acceptor molecule. The team used dyes to label the donor and acceptor molecules and investigated whether FRET could be controlled by varying the intensity of an optical force (specifically, a laser beam). Here’s what they discovered:

Other Potential Applications

While research on CHEMBL2165783 is still evolving, we can speculate on additional applications based on its chemical structure and properties:

Remember, these are speculative and require further investigation. As research progresses, we may uncover even more exciting applications for this compound. Stay curious! 🌟

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2/c1-15(2)17-6-10-19(11-7-17)34(30,31)24-23-26-22(21-20(12-13-33-21)29(23)28-27-24)25-14-16-4-8-18(32-3)9-5-16/h4-13,15H,14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKXFZLUBQDKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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